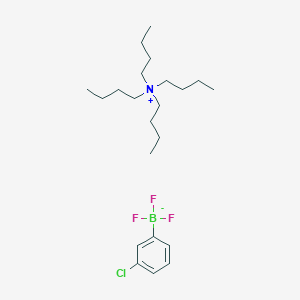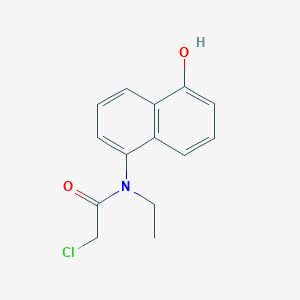![molecular formula C16H21NO3 B2521417 N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide CAS No. 2411240-41-8](/img/structure/B2521417.png)
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide, also known as LY294002, is a synthetic small molecule that is widely used in scientific research for its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in a variety of cellular processes, including cell growth, differentiation, and survival. LY294002 has been shown to have a wide range of applications in both basic and applied research, making it a valuable tool for scientists in many different fields.
Mechanism of Action
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in many different cellular processes. By inhibiting PI3K activity, N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide can block the activation of downstream signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. These effects are largely due to the inhibition of PI3K activity and the downstream signaling pathways that are affected. Some of the effects of N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide include:
- Inhibition of cell growth and proliferation
- Induction of apoptosis (programmed cell death)
- Inhibition of angiogenesis (the formation of new blood vessels)
- Inhibition of metastasis (the spread of cancer cells to other parts of the body)
- Inhibition of insulin signaling
- Modulation of immune cell function
- Regulation of neuronal development
Advantages and Limitations for Lab Experiments
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. It is also highly specific for PI3K, allowing researchers to selectively inhibit this enzyme without affecting other cellular processes. However, there are also some limitations to the use of N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide. It is a potent inhibitor of PI3K, but it is not completely selective, and can also inhibit other enzymes in the PI3K signaling pathway. In addition, N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide can have off-target effects that may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide. Some of these include:
- Development of more selective PI3K inhibitors
- Investigation of the role of PI3K in other cellular processes
- Exploration of the use of PI3K inhibitors in cancer therapy
- Study of the effects of PI3K inhibition on aging and age-related diseases
- Investigation of the role of PI3K in neurological disorders, such as Alzheimer's disease and Parkinson's disease
- Development of new methods for delivering PI3K inhibitors to specific cells or tissues.
Synthesis Methods
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide was first synthesized in 1994 by researchers at Eli Lilly and Company. The synthesis method involves a series of chemical reactions that convert starting materials into the final product. The process begins with the reaction of 4-methyl-2-nitrophenol with 2-bromoethanol to form a protected intermediate. This intermediate is then reacted with 2-oxolane methanol to form the final product, N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide.
Scientific Research Applications
N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide has been widely used in scientific research for its ability to inhibit the activity of PI3K. This enzyme is involved in many different cellular processes, including cell growth, differentiation, and survival. By inhibiting PI3K activity, N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide can be used to study the role of this enzyme in various biological processes. For example, N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide has been used to study the role of PI3K in cancer cell proliferation, apoptosis, and metastasis. N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide has also been used to study the role of PI3K in insulin signaling, immune cell function, and neuronal development.
properties
IUPAC Name |
N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-16(18)17-10-13-7-6-12(2)9-15(13)20-11-14-5-4-8-19-14/h3,6-7,9,14H,1,4-5,8,10-11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZHFXFPVJLLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C=C)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
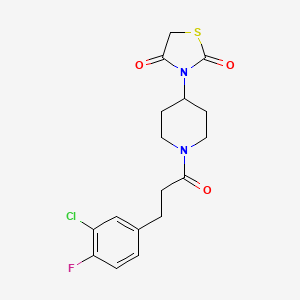

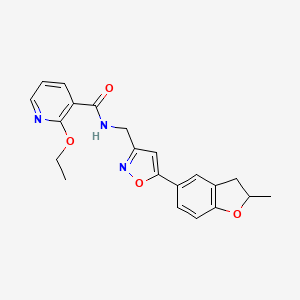
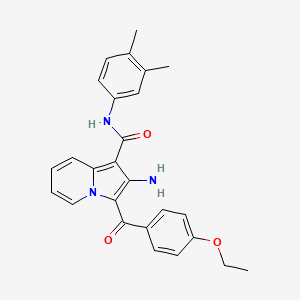
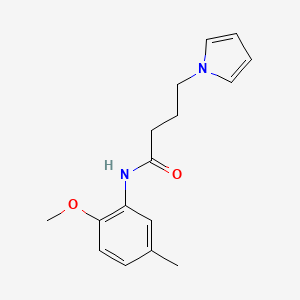
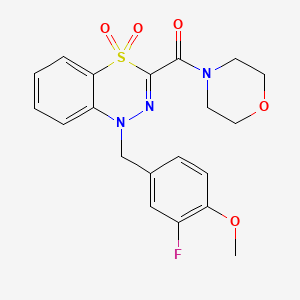
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
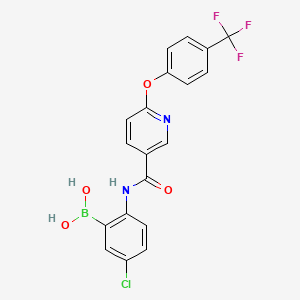
![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)
